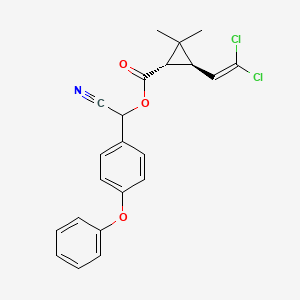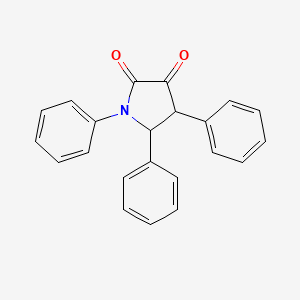
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester is a heterocyclic organic compound with the molecular formula C17H12O5 and a molecular weight of 296.27 . It is known for its unique structure, which includes a fluorene backbone with two carboxylic acid ester groups and a ketone group at the 9th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group at the 9th position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid.
Reduction: Formation of 9-hydroxy-9H-fluorene-1,6-dicarboxylic acid dimethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
Phenazine-1,6-dicarboxylic acid dimethyl ester: Another heterocyclic compound with similar functional groups.
Uniqueness
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
dimethyl 9-oxofluorene-1,6-dicarboxylate |
InChI |
InChI=1S/C17H12O5/c1-21-16(19)9-6-7-11-13(8-9)10-4-3-5-12(17(20)22-2)14(10)15(11)18/h3-8H,1-2H3 |
InChI Key |
XRKRJYZEPYDKND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
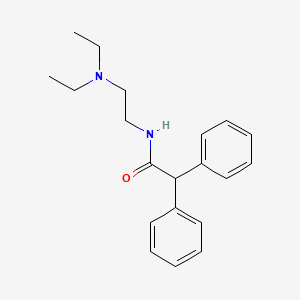


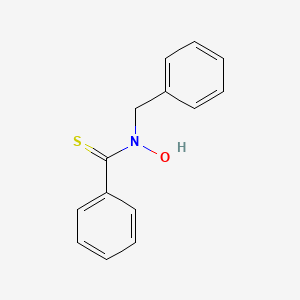
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

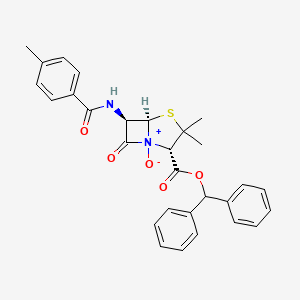
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
